molecular formula C10H13Cl2N B2631382 3-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride CAS No. 1333958-13-6

3-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride

Cat. No. B2631382
CAS RN: 1333958-13-6
M. Wt: 218.12
InChI Key: AYPKAALHTXUDGY-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride, also known as 3C-CA, is a chemical compound that belongs to the class of cyclobutylamines. It has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

A key facet of research on 3-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride is its synthesis and application in creating novel compounds. For instance, a two-step synthetic approach has been developed to produce 3-(chloromethyl)cyclobutanone, which is further used to synthesize 2,4-methanoproline analogues. This methodology underscores the versatility of cyclobutanone derivatives, including those related to the target compound, in synthesizing amines and nitriles (Rammeloo, Stevens, & de Kimpe, 2002).

Catalysis and Synthetic Applications

Research also highlights the catalytic applications of compounds structurally related to this compound, particularly in the synthesis of aminocyclobutanes and aminocyclopropanes. A notable study describes the diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes through CuH-catalyzed hydroamination, demonstrating the compound’s relevance in creating biologically active structures (Feng, Hao, Liu, & Buchwald, 2019).

Structural and Mechanistic Insights

The structural aspects and reactivity of the cyclobutane ring, often a core component in derivatives like this compound, are thoroughly studied. Insights into the cyclobutane group’s resistance to reagents and its reactivity provide foundational knowledge for applying these compounds in various chemical syntheses (Uff, 1964).

Biological Applications

While focusing on scientific research applications excluding drug use and side effects, it’s important to note that the structural motifs similar to this compound are integral in developing compounds with potential biological activities. For example, the synthesis of 3-aminocyclobut-2-en-1-ones as potent VLA-4 antagonists showcases the therapeutic potential of cyclobutane derivatives in medicinal chemistry (Brand, de Candole, & Brown, 2003).

properties

IUPAC Name

3-(2-chlorophenyl)cyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN.ClH/c11-10-4-2-1-3-9(10)7-5-8(12)6-7;/h1-4,7-8H,5-6,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYPKAALHTXUDGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)C2=CC=CC=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1807941-06-5
Record name 3-(2-chlorophenyl)cyclobutan-1-amine hydrochloride
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